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Cat. No.: B042945 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomerism of 2-
bromoethanol, a molecule of significant interest in conformational analysis. The presence of a

flexible carbon-carbon single bond and the potential for intramolecular interactions give rise to

distinct rotational isomers, or conformers, with varying stabilities and physicochemical

properties. Understanding the conformational landscape of 2-bromoethanol is crucial for

applications in stereoselective synthesis, molecular recognition, and drug design, where

molecular geometry plays a pivotal role.

Core Concepts: Conformational Isomers of 2-
Bromoethanol
The rotation around the C-C bond in 2-bromoethanol (Br-CH₂-CH₂-OH) results in a continuum

of possible three-dimensional arrangements. However, due to steric and electronic interactions,

only specific staggered conformations are energetically favorable. The two most stable and

extensively studied conformers are the gauche and anti (or trans) isomers.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the

bromine and oxygen atoms when viewed along the C-C bond. This conformation is notably

stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine

atom.[1][2] This interaction is a classic example of the "gauche effect," where a typically less

favored steric arrangement is stabilized by favorable electronic interactions.[3]
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The anti conformer, also referred to as the trans conformer, has the bromine and oxygen atoms

positioned at a dihedral angle of 180°. While this arrangement minimizes steric hindrance

between the bulky bromine and hydroxyl groups, it lacks the stabilizing intramolecular

hydrogen bond present in the gauche form.

Spectroscopic and computational studies have consistently shown that the gauche conformer

is the more stable of the two in the gas phase and in non-polar solvents.[4][5] The energy

difference between the gauche and anti conformers is a key parameter in understanding the

conformational equilibrium of 2-bromoethanol.

Data Presentation: A Quantitative Summary
The following tables summarize the key quantitative data obtained from various experimental

and computational studies on the rotational isomers of 2-bromoethanol.

Table 1: Thermodynamic Data for the Conformational Equilibrium of 2-Bromoethanol

Experimental
Method

ΔH° (anti - gauche)
(kcal/mol)

Temperature Range
(°C)

Reference

Infrared Spectroscopy

(Vapor)
1.45 ± 0.1 Up to 130 [5][6]

Infrared Spectroscopy

(CCl₄ solution)
1.25 ± 0.08 Not specified [5]

Electron Diffraction

(Gas Phase)
1.82 ± 0.64 (ΔE°) 60 - 200

Table 2: Structural Parameters of 2-Bromoethanol Conformers from Electron Diffraction
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Parameter Gauche Conformer Anti Conformer Reference

r(C-O) (Å) 1.419 (14)
Assumed equal to

gauche

r(C-C) (Å) 1.499 (26)
Assumed equal to

gauche

r(C-Br) (Å) 1.949 (6)
Assumed equal to

gauche

∠(CCO) (°) 112.8 (12)
Assumed equal to

gauche

∠(CCBr) (°) 111.2 (13)
Assumed equal to

gauche

τ(OCCBr) (°) 62.3 (29) 180 (fixed)

Table 3: Rotational and Quadrupole Coupling Constants from Microwave Spectroscopy
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Parameter Value Isotopic Species Reference

A (MHz) 10335.54 ± 0.02 ⁷⁹Br [1]

B (MHz) 2831.62 ± 0.01 ⁷⁹Br [1]

C (MHz) 2397.64 ± 0.01 ⁷⁹Br [1]

A (MHz) 10291.56 ± 0.02 ⁸¹Br [1]

B (MHz) 2810.12 ± 0.01 ⁸¹Br [1]

C (MHz) 2380.12 ± 0.01 ⁸¹Br [1]

χaa (MHz) 355.7 ± 1.5 ⁷⁹Br [1]

χbb (MHz) -181.3 ± 1.0 ⁷⁹Br [1]

χcc (MHz) -174.4 ± 1.0 ⁷⁹Br [1]

χaa (MHz) 297.2 ± 1.5 ⁸¹Br [1]

χbb (MHz) -151.5 ± 1.0 ⁸¹Br [1]

χcc (MHz) -145.7 ± 1.0 ⁸¹Br [1]

Experimental Protocols
Detailed methodologies for the key experimental techniques used to study the rotational

isomerism of 2-bromoethanol are provided below.

Temperature-Dependent Infrared Spectroscopy
This technique is employed to determine the enthalpy difference between the conformers by

monitoring the temperature dependence of their characteristic vibrational bands.[5][6]

Sample Preparation: 2-bromoethanol is purified by vacuum distillation to remove any

impurities.[6] For vapor-phase measurements, a small amount of the liquid sample is

introduced into a variable-temperature gas cell. The cell is then heated, and the pressure is

allowed to equilibrate at each target temperature.
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Data Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., up to

130°C for 2-bromoethanol).[5][6] The spectral region containing the C-Br stretching

vibrations is of particular interest, as distinct bands for the gauche and anti conformers are

often observed.

Data Analysis: The integrated intensities of the absorption bands corresponding to the

gauche and anti conformers are measured at each temperature. A van't Hoff plot of the

natural logarithm of the ratio of the integrated intensities versus the inverse of the

temperature (in Kelvin) is constructed. The slope of this plot is equal to -ΔH°/R, where ΔH° is

the enthalpy difference between the conformers and R is the gas constant.

Microwave Spectroscopy
Microwave spectroscopy provides highly precise rotational constants, which can be used to

determine the molecular geometry of the conformers.[1]

Sample Introduction: A sample of 2-bromoethanol is introduced into the spectrometer,

typically as a vapor at low pressure.

Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption is

measured as a function of frequency. For 2-bromoethanol, only the spectrum of the more

stable gauche conformer is typically observed.[1]

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian

to determine the rotational constants (A, B, and C) and, if applicable, nuclear quadrupole

coupling constants.[1] By analyzing the spectra of different isotopic species (e.g., ⁷⁹Br and

⁸¹Br), the positions of the atoms can be determined with high precision, yielding detailed

structural information.[1]

Gas-Phase Electron Diffraction
This method provides information about the radial distribution of atoms in the molecule,

allowing for the determination of bond lengths, bond angles, and the relative abundance of

conformers.[4]

Sample Introduction: A gaseous jet of 2-bromoethanol is introduced into a high-vacuum

chamber.[4] The experiment is often performed at several different nozzle-tip temperatures to
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study the temperature dependence of the conformational equilibrium.

Data Acquisition: A high-energy beam of electrons is passed through the gas jet, and the

scattered electrons are detected on a photographic plate or a CCD detector. The scattering

pattern consists of a series of concentric rings.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is

analyzed. This experimental scattering curve is compared to theoretical curves calculated for

different molecular geometries and conformer ratios. A least-squares refinement is performed

to determine the structural parameters and the relative populations of the gauche and anti

conformers that best fit the experimental data.

Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of 2-
bromoethanol's rotational isomerism.

Anti Conformer
Gauche Conformer (More Stable)

Anti
Gauche

ΔH° < 0

Rotation around C-C bond

Click to download full resolution via product page

Caption: Conformational equilibrium of 2-bromoethanol.
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Caption: Experimental and computational workflow.

Conclusion
The rotational isomerism of 2-bromoethanol is a well-documented phenomenon, with the

gauche conformer being favored over the anti conformer due to a stabilizing intramolecular

hydrogen bond. A combination of experimental techniques, including infrared and microwave

spectroscopy and gas-phase electron diffraction, alongside computational methods, has

provided a detailed understanding of the thermodynamic and structural properties of these

conformers. The data and protocols presented in this guide offer a comprehensive resource for

researchers in chemistry and drug development, highlighting the importance of conformational

analysis in understanding molecular behavior and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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